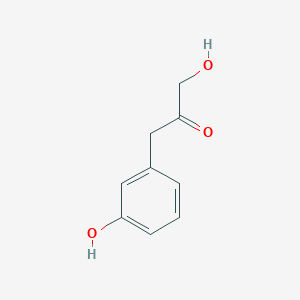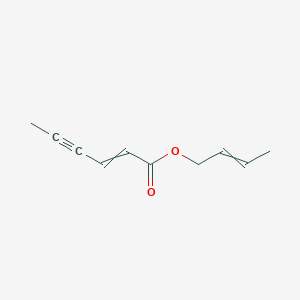
But-2-en-1-yl hex-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl hex-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes both alkene and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-en-1-yl hex-2-en-4-ynoate can be achieved through several methods. One common approach involves the esterification of but-2-en-1-ol with hex-2-en-4-ynoic acid. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl hex-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution.
Major Products Formed
Oxidation: But-2-en-1-yl hex-2-en-4-ynoic acid.
Reduction: But-2-en-1-yl hex-2-en-4-ene or but-2-en-1-yl hexane.
Substitution: But-2-en-1-yl hex-2-en-4-ynamide.
Scientific Research Applications
But-2-en-1-yl hex-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of but-2-en-1-yl hex-2-en-4-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
But-2-en-1-yl hex-2-en-4-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester.
But-2-en-1-yl hex-2-en-4-ynamide: Similar structure but with an amide group instead of an ester.
But-2-en-1-yl hex-2-en-4-ene: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
But-2-en-1-yl hex-2-en-4-ynoate is unique due to the presence of both alkene and alkyne functional groups, which confer distinct reactivity and potential for diverse applications. This dual functionality allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
189149-85-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
but-2-enyl hex-2-en-4-ynoate |
InChI |
InChI=1S/C10H12O2/c1-3-5-7-8-10(11)12-9-6-4-2/h4,6-8H,9H2,1-2H3 |
InChI Key |
ZBYAAXFGFLIQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C=CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
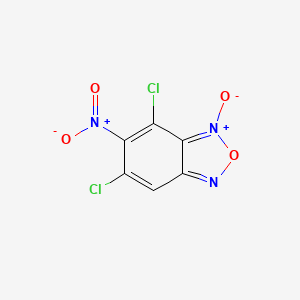


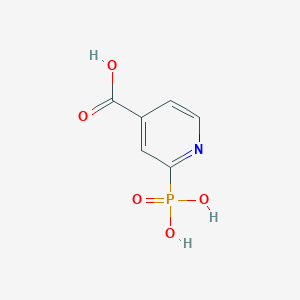
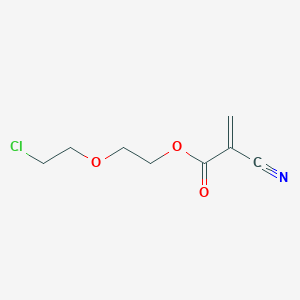
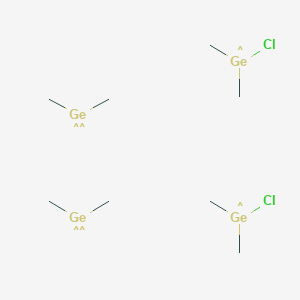
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

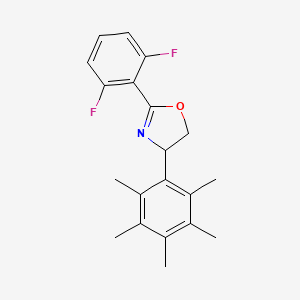
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

